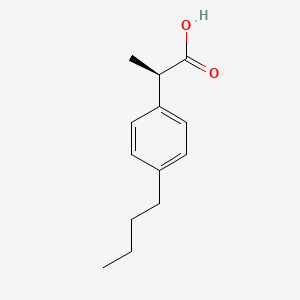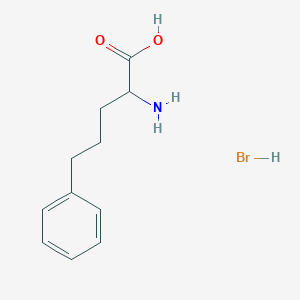
2-Amino-5-phenylpentanoic acid hydrobromide
Vue d'ensemble
Description
2-Amino-5-phenylpentanoic acid hydrobromide, also known as 5-phenylnorvaline hydrobromide, is a chemical compound with the molecular formula C11H16BrNO2 . It has a molecular weight of 274.15 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented as 1S/C11H15NO2.BrH/c12-10 (11 (13)14)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2, (H,13,14);1H .Applications De Recherche Scientifique
1. Role in Constituent Amino Acids of AM-Toxins
2-Amino-5-phenylpentanoic acid (App) has been identified as a constituent amino acid in AM-toxins, which are phytotoxic metabolites produced by certain pathogenic fungi. This highlights its significance in the field of plant pathology and toxin research (Shimohigashi, Lee, & Izumiya, 1976).
2. Involvement in Bioactive Compound Synthesis
The compound plays a role in the synthesis of bioactive compounds like bestatin, a known inhibitor of aminopeptidase B and leucine aminopeptidase. Its structure and configuration have been examined through X-ray crystallography, contributing to medicinal chemistry and enzymology (Nakamura et al., 1976).
3. Synthesis of Hydroxyproline Derivatives
2-Amino-5-phenylpentanoic acid has been utilized in systematic investigations for synthesizing derivatives like 4-hydroxy-DL-proline and 2-amino-4-dihydroxyvaleric acid. This research is significant for understanding the synthesis pathways of important amino acids (Gaudry, Berlinguet, Langis, & Paris, 1956).
4. As Inhibitors in Enzyme Studies
The compound has been used in the design of inhibitors for nitric oxide synthases, providing insights into enzyme inhibition mechanisms and aiding in the development of therapeutic agents (Ulhaq et al., 1998).
5. Role in Antimicrobial Compound Synthesis
It also contributes to the synthesis of antimicrobial compounds, exemplified by its use in creating N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, highlighting its relevance in pharmacology and microbial resistance research (Maehr & Leach, 1978).
6. Interaction with HIV-1 Protease
The compound's isomers have been synthesized and tested for inhibition of HIV-1 protease, showing that certain isomers are highly potent inhibitors. This has implications for antiviral drug development, especially in the context of HIV/AIDS (Raju & Deshpande, 1991).
Safety and Hazards
The safety information associated with 2-Amino-5-phenylpentanoic acid hydrobromide includes several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The hazard statements include H315, H319, H335 .
Mécanisme D'action
Mode of Action
It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-phenylpentanoic acid hydrobromide . .
Propriétés
IUPAC Name |
2-amino-5-phenylpentanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.BrH/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPFPDOMYWRJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B1524082.png)
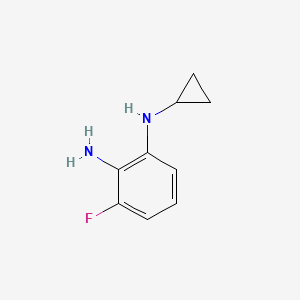





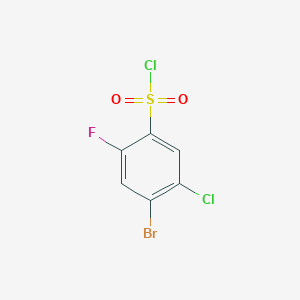

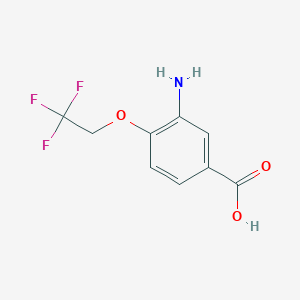
![5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1524097.png)

